Cynatratoside A
Overview
Description
Cynatratoside A is a complex organic compound with the molecular formula C41H62O15 . This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Cynatratoside A, also known as “8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one”, is a C21 Steroidal glycoside with a pregnane skeleton . This compound has been isolated from the root of Cynanchum atratum Bunge (Asclepiadaceae) .
Target of Action
The primary targets of this compound are T lymphocytes and hepatocytes . T lymphocytes play a crucial role in the immune response, while hepatocytes are the main functional cells of the liver.
Mode of Action
This compound interacts with its targets by inhibiting the activation and adhesion of T lymphocytes and blocking hepatocyte apoptosis . This interaction results in significant changes in the expression of IL-1β and ICAM-1 in the liver .
Biochemical Pathways
This compound affects the biochemical pathways related to the immune response and liver function. It reduces the proliferation of splenic T lymphocytes and decreases the expressions of IL-1β and ICAM-1 in the liver . These changes can lead to downstream effects such as improved histopathological changes of the spleen and liver .
Pharmacokinetics
It is known that the compound is orally administered to mice at 10 and 40 mg/kg 8 hours before and 1 hour after con a treatment . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is a significant protective effect on Con A-induced autoimmune hepatitis (AIH) by inhibiting the activation and adhesion of T lymphocytes and blocking hepatocyte apoptosis . This leads to improved histopathological changes of the spleen and liver, reduced proliferation of splenic T lymphocytes, and decreased expressions of IL-1β and ICAM-1 in the liver .
Action Environment
The action environment of this compound is primarily within the immune system and the liverIt is known that the compound is stable under room temperature conditions .
Biochemical Analysis
Biochemical Properties
It has been shown to have significant effects on certain biochemical reactions
Cellular Effects
Cynatratoside A has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to inhibit cell growth, migration, and invasion in gastric cancer . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several pathways. It has been shown to inhibit hepatotoxicity in a concentration-dependent manner . At a concentration of 10 μM, this compound significantly increased the expression of Bcl-2 and decreased the expression of Bax, reducing the levels of cleaved caspases-9 and -3 . This suggests that this compound exerts its effects at the molecular level through binding interactions with these biomolecules and potentially through enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function in in vitro studies
Dosage Effects in Animal Models
In animal models, this compound was orally administered to mice at 10 and 40 mg/kg 8 hours before and 1 hour after Con A treatment . The effects of this compound varied with different dosages, but specific threshold effects or toxic or adverse effects at high doses have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cynatratoside A involves multiple steps, each requiring specific reaction conditionsThe final steps involve the formation of the pentacyclic structure and the incorporation of the trioxapentacyclo moiety .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. it is plausible that large-scale production would involve optimization of the synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Cynatratoside A undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds.
Substitution: Functional groups such as methoxy and hydroxy can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of double bonds can produce saturated compounds .
Scientific Research Applications
Cynatratoside A has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s biological activity is of interest for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Oleandrin: A cardiac glycoside with a similar pentacyclic structure.
Alternanthin: A flavonoid with comparable functional groups.
Torosaflavone B: Another flavonoid with structural similarities .
Uniqueness
What sets Cynatratoside A apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and potential therapeutic applications .
Properties
IUPAC Name |
8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVGLGBLJFUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913943 | |
Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-96-7 | |
Record name | Cynatratoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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